molecular formula C11H13NO2 B2533560 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one CAS No. 2294619-85-3

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B2533560
CAS No.: 2294619-85-3
M. Wt: 191.23
InChI Key: VSSNDCAWSWPMKX-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolidinone ring substituted with a hydroxy and methyl group on the phenyl ring, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxy-5-methylbenzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidinone. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which may enhance its biological activity and selectivity compared to its analogs. These substitutions can influence the compound’s physicochemical properties, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-5-9(7-10(13)6-8)12-4-2-3-11(12)14/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNDCAWSWPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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